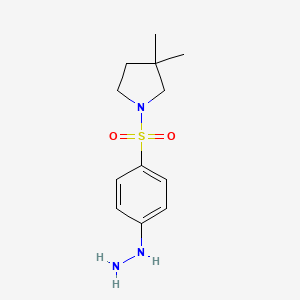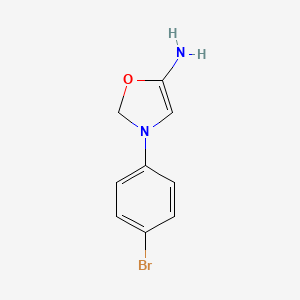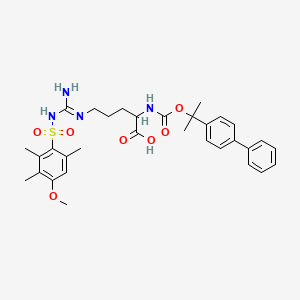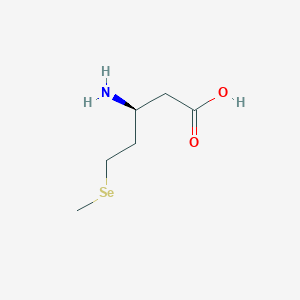methanone](/img/structure/B14797209.png)
[3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-yl](2,4-difluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyridinyl structure, followed by the introduction of the amino group and the methylphenyl group through substitution reactions. The final step involves the addition of the difluorophenyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of each reaction step.
化学反应分析
Types of Reactions
3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
科学研究应用
3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone
- 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone
- 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone
Uniqueness
Compared to similar compounds, 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C19H14F2N2O2 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC 名称 |
[3-amino-2-(2-methylphenyl)-1-oxidopyridin-1-ium-4-yl]-(2,4-difluorophenyl)methanone |
InChI |
InChI=1S/C19H14F2N2O2/c1-11-4-2-3-5-13(11)18-17(22)15(8-9-23(18)25)19(24)14-7-6-12(20)10-16(14)21/h2-10H,22H2,1H3 |
InChI 键 |
LTGBWAXSDFOJNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=[N+](C=CC(=C2N)C(=O)C3=C(C=C(C=C3)F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
![6-[[[(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid](/img/structure/B14797154.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)

![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)


![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
